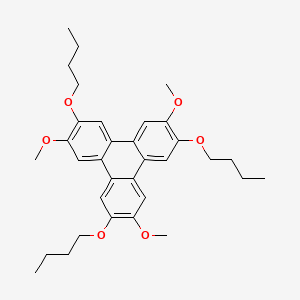
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene is an organic compound with the molecular formula C₃₃H₄₂O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core. It has a molecular weight of 534.683 Da .
Preparation Methods
The synthesis of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene typically involves the alkylation of triphenylene derivatives. One common method is the reaction of triphenylene with butyl bromide and sodium methoxide in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete substitution of the hydrogen atoms with butoxy and methoxy groups .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or methoxy groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Scientific Research Applications
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological molecules makes it a promising compound for medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene can be compared with other triphenylene derivatives, such as:
2,6,10-Tributoxy-3,7,11-trihydroxytriphenylene: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.
2,6,10-Tributoxy-3,7,11-trimethyltriphenylene: The presence of methyl groups instead of methoxy groups can affect the compound’s solubility and interaction with other molecules.
2,6,10-Tributoxy-3,7,11-triethoxytriphenylene: The ethoxy groups provide different steric and electronic properties compared to methoxy groups, influencing the compound’s behavior in chemical reactions and biological systems.
This compound is unique due to its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
906663-76-1 |
|---|---|
Molecular Formula |
C33H42O6 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2,6,10-tributoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)26-20-32(38-14-11-8-2)30(36-6)18-24(26)27-21-33(39-15-12-9-3)29(35-5)17-23(25)27/h16-21H,7-15H2,1-6H3 |
InChI Key |
HVAQFTYHGMZKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
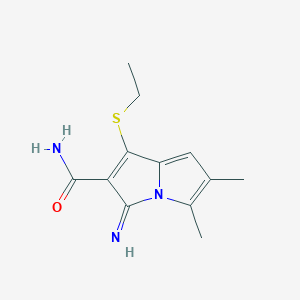
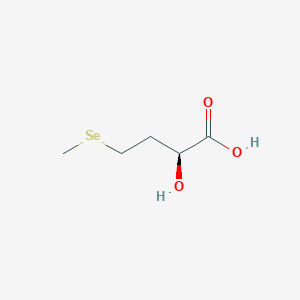
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
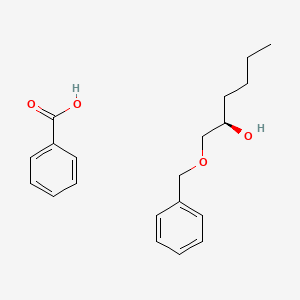
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)

![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)
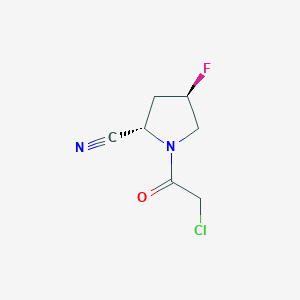

![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
